molecular formula C19H22ClNO B14703465 2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride CAS No. 27448-08-4

2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride

Cat. No.: B14703465
CAS No.: 27448-08-4
M. Wt: 315.8 g/mol
InChI Key: XLBMEMNMQGGIKX-UHFFFAOYSA-N
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Description

2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzo(a,d)cycloheptene core and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride typically involves multiple steps, including the formation of the dibenzo(a,d)cycloheptene core and subsequent functionalization. Common reagents used in the synthesis may include halogenated precursors, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mode of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo(a,d)cycloheptene derivatives and methylamino-substituted compounds. Examples include:

  • Dibenzo(a,d)cycloheptene derivatives with different substituents.
  • Methylamino-substituted alcohols or amines.

Uniqueness

2-Propanol, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-3-(methylamino)-, hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

27448-08-4

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

3-(methylamino)-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-ol;hydrochloride

InChI

InChI=1S/C19H21NO.ClH/c1-20-12-16(13-21)19-17-8-4-2-6-14(17)10-11-15-7-3-5-9-18(15)19;/h2-9,20-21H,10-13H2,1H3;1H

InChI Key

XLBMEMNMQGGIKX-UHFFFAOYSA-N

Canonical SMILES

CNCC(=C1C2=CC=CC=C2CCC3=CC=CC=C31)CO.Cl

Origin of Product

United States

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